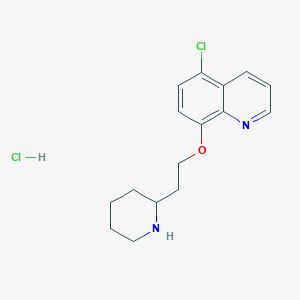
4,5-Difluoro-2-hydroxyphenylboronic acid
Vue d'ensemble
Description
“4,5-Difluoro-2-hydroxyphenylboronic acid” is a chemical compound with the CAS Number: 1432610-22-4 . It has a molecular weight of 173.91 and its molecular formula is C6H5BF2O3 . It is usually stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI Code for “4,5-Difluoro-2-hydroxyphenylboronic acid” is 1S/C6H5BF2O3/c8-4-1-3 (7 (11)12)6 (10)2-5 (4)9/h1-2,10-12H . The average mass is 173.910 Da and the monoisotopic mass is 174.029984 Da .
Chemical Reactions Analysis
Boronic esters like “4,5-Difluoro-2-hydroxyphenylboronic acid” are highly valuable building blocks in organic synthesis . They are used in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Physical And Chemical Properties Analysis
“4,5-Difluoro-2-hydroxyphenylboronic acid” is a solid compound .
Applications De Recherche Scientifique
Liquid Crystal Research
Gray, Hird, Lacey, and Toyne (1989) explored the synthesis of various 4,4″-dialkyl- and 4,4″-alkoxyalkyl-1,1′:4′,1″-terphenyls with 2,3- or 2′,3′-difluoro substituents using 4,5-Difluoro-2-hydroxyphenylboronic acid. They found these compounds exhibit low-melting liquid crystal properties with wide-ranging stable crystal (Sc) phases. These compounds are particularly effective as hosts in ferroelectric systems and for electro-optical devices due to their nematic character. This research provides insights into the potential application of 4,5-Difluoro-2-hydroxyphenylboronic acid derivatives in the field of liquid crystal technology (Gray et al., 1989).
Catalysis in Amide Synthesis
In 2018, Wang, Lu, and Ishihara discovered that 2,4-bis(trifluoromethyl)phenylboronic acid, a derivative of 4,5-Difluoro-2-hydroxyphenylboronic acid, is highly effective as a catalyst for dehydrative amidation between carboxylic acids and amines. Their study suggests that the ortho-substituent of boronic acid is crucial in accelerating the amidation process. This catalytic activity is particularly useful in synthesizing α-dipeptides (Wang, Lu, & Ishihara, 2018).
Fluorescent pH Probes
Baruah et al. (2005) synthesized new BODIPY dyes with phenolic or naphtholic subunits, including derivatives of 4,5-Difluoro-2-hydroxyphenylboronic acid. These compounds displayed enhanced fluorescence in acidic solutions and can serve as efficient fluorescent pH probes. Their absorption and fluorescence properties varied significantly with solvent, demonstrating their potential in diverse applications, including biological and chemical sensing (Baruah et al., 2005).
Vibrational Spectroscopic Studies
Sert, Ucun, and Böyükata (2013) conducted vibrational spectroscopic studies on 3-hydroxyphenylboronic acid, a compound closely related to 4,5-Difluoro-2-hydroxyphenylboronic acid. They analyzed its molecular structure and vibrational frequencies, contributing to a deeper understanding of the physical and chemical properties of boronic acid derivatives. This research provides foundational knowledge that can be applied to further studies of 4,5-Difluoro-2-hydroxyphenylboronic acid (Sert, Ucun, & Böyükata, 2013).
Synthesis of Boronic-Acid-Functionalized Magnetic Attapulgite
Cheng et al. (2015) synthesized 2,4-Difluoro-3-formyl-phenylboronic acid-modified magnetic attapulgite, an innovative material for capturing and enriching cis-diol-containing biomolecules. This material demonstrated high saturation magnetization and exceptional selectivity, showing promise for applications in biochemical sample preparation and analysis (Cheng et al., 2015).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of the 4,5-Difluoro-2-hydroxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
The 4,5-Difluoro-2-hydroxyphenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (in this case, 4,5-Difluoro-2-hydroxyphenylboronic acid) transfers its organic group to a transition metal, which in this case is palladium .
Biochemical Pathways
The 4,5-Difluoro-2-hydroxyphenylboronic acid affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound has a molecular weight of 17391 , which may influence its absorption, distribution, metabolism, and excretion. The impact on bioavailability would need further experimental data for a comprehensive understanding.
Result of Action
The result of the action of 4,5-Difluoro-2-hydroxyphenylboronic acid is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of 4,5-Difluoro-2-hydroxyphenylboronic acid is influenced by environmental factors such as temperature and atmosphere. The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . These conditions help maintain the stability and efficacy of the compound.
Propriétés
IUPAC Name |
(4,5-difluoro-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKIRVLQGNKPFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1O)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301256764 | |
| Record name | B-(4,5-Difluoro-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-hydroxyphenylboronic acid | |
CAS RN |
1432610-22-4 | |
| Record name | B-(4,5-Difluoro-2-hydroxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432610-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4,5-Difluoro-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426513.png)
![2-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426515.png)
![3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426518.png)
![N,N-Diethyl-3-[2-(4-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426519.png)
![4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426520.png)
![N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426521.png)

![N-{3-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1426524.png)
![3-Chloro[1,1'-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1426526.png)
![3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426528.png)
![3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426530.png)
![2-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426531.png)